molecular formula C7H2Br2FNS B12987009 2,5-Dibromo-6-fluorobenzo[d]thiazole

2,5-Dibromo-6-fluorobenzo[d]thiazole

Cat. No.: B12987009
M. Wt: 310.97 g/mol
InChI Key: XGUOXZSAGVCXNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-6-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2,5-dibromobenzo[d]thiazole with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-6-fluorobenzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,5-Dibromo-6-fluorobenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-6-fluorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the thiazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C7H2Br2FNS

Molecular Weight

310.97 g/mol

IUPAC Name

2,5-dibromo-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2Br2FNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H

InChI Key

XGUOXZSAGVCXNU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC(=N2)Br

Origin of Product

United States

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